PF-Cbp1

Übersicht

Beschreibung

PF-Cbp1 is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP). It inhibits CREBBP and p300 bromodomains with IC50 of 125 and 363 nM respectively . It’s used for research purposes .

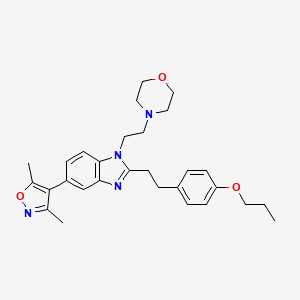

Molecular Structure Analysis

The molecular formula of PF-CBP1 is C29H36N4O3 . The exact mass and molecular weight are not specified in the available resources.Physical And Chemical Properties Analysis

PF-CBP1 has a molecular weight of 525.08 g/mol and a molecular formula of C29H36N4O3 . The physical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Inhibition of CREB Binding Protein Bromodomain

PF-CBP1 is a highly selective inhibitor of the CREB binding protein bromodomain . This protein plays a crucial role in transcriptional regulation through the recognition of acetyl lysine modifications on diverse proteins .

Modulation of Inflammatory Genes

PF-CBP1 has been found to modulate key inflammatory genes in primary macrophages . This suggests that it could potentially be used in the treatment of inflammatory diseases.

Downregulation of RGS4 in Neurons

PF-CBP1 has been shown to downregulate RGS4 (a gene linked to Parkinson’s disease) in neurons . This suggests that it could potentially be used in the treatment of neurological disorders such as Parkinson’s disease.

Transcriptional Profiling

The structure-based design of PF-CBP1 allows it to be used in cell-based transcriptional profiling experiments . This can provide valuable insights into gene expression and regulation.

Pharmacological Modulation

PF-CBP1 can be used for the pharmacological modulation of bromodomains . Bromodomains are involved in transcriptional regulation and are attractive targets for small-molecule inhibitors .

Therapeutic Opportunities in Neurological Disorders

The ability of PF-CBP1 to modulate the mRNA level of the regulator of G-protein signaling 4 (RGS4) gene in neurons suggests a potential therapeutic opportunity for CBP inhibitors in the treatment of neurological disorders .

Wirkmechanismus

- Additionally, PF-CBP1 affects the mRNA level of the regulator of G-protein signaling 4 (RGS4) gene in neurons .

- PF-CBP1 hydrochloride inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBJJZOKGZCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF-Cbp1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is PF-Cbp1, and what is its significance in structural biology?

A1: Unfortunately, the provided abstract does not offer details about PF-Cbp1. It is likely a reagent or a component of a method used in protein crystallography. Further research is needed to determine the specific nature and function of PF-Cbp1.

Q2: Why is solving the structure of Trypanosoma brucei BDF5 (Tb427tmp.01.5000 A) important?

A2: Trypanosoma brucei is a parasite that causes African trypanosomiasis, a neglected tropical disease. [] Understanding the structure of its proteins, such as BDF5, can provide insights into the parasite's biology and potentially aid in developing new drugs or diagnostic tools. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

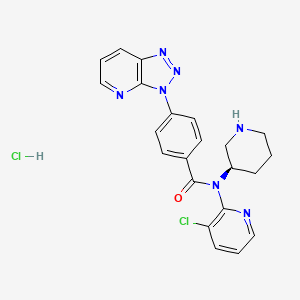

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)